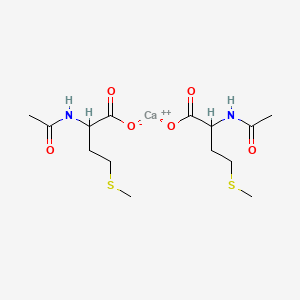![molecular formula C6H10NNa3O14S3 B13829128 trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt: is a chemically modified form of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of three sulfate groups attached to the 3, 4, and 6 positions of the glucosamine molecule. It is commonly used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt typically involves the sulfation of D-glucosamine. The process includes the following steps:
Starting Material: D-glucosamine hydrochloride.
Sulfation: The sulfation reaction is carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like dimethylformamide (DMF).
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt
Industrial Production Methods
Industrial production of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucosamine form.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: D-glucosamine.
Substitution Products: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of D-Glucosamine-3,4,6-tri-O-sulphate sodium salt involves its incorporation into glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is believed to provide the necessary building blocks for the synthesis of these molecules, thereby supporting joint health and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucosamine sulfate: A simpler form with only one sulfate group.
N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of sulfate groups.
Chondroitin sulfate: Another sulfated glycosaminoglycan used in joint health supplements .
Uniqueness
D-Glucosamine-3,4,6-tri-O-sulphate sodium salt is unique due to its three sulfate groups, which enhance its solubility and bioavailability compared to other glucosamine derivatives. This makes it particularly effective in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H10NNa3O14S3 |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3-5(21-24(15,16)17)4(20-23(12,13)14)2(19-6(3)8)1-18-22(9,10)11;;;/h2-6,8H,1,7H2,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
Clé InChI |
YDZLNSBAGJMSMW-FRWAFGSFSA-K |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


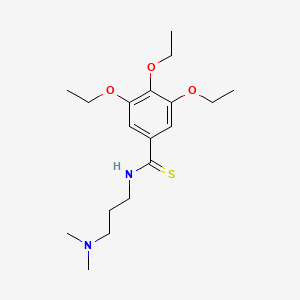
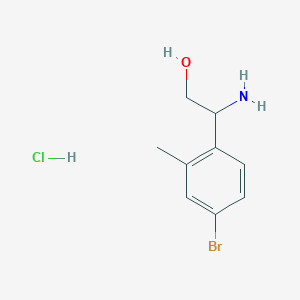
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)

![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
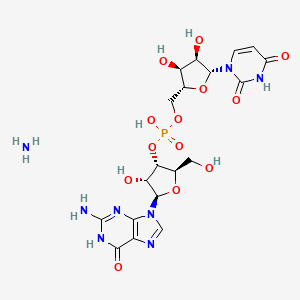
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
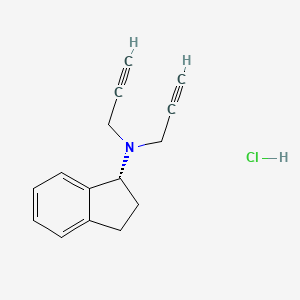
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
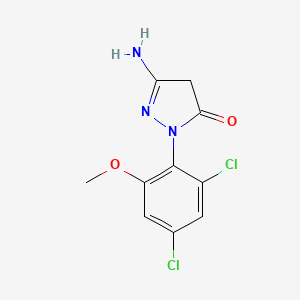
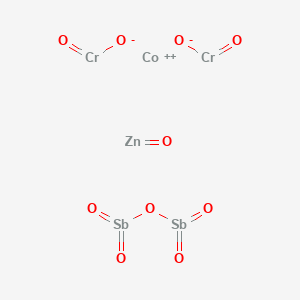
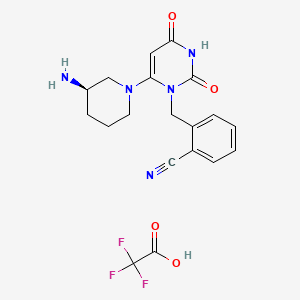
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
